molecular formula C13H24N2O3 B13341161 Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13341161
M. Wt: 256.34 g/mol
InChI Key: SDHVLQXZMLGTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-1,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3

InChI Key

SDHVLQXZMLGTBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Materials : The synthesis often begins with simpler organic compounds that are transformed through a series of reactions.
  • Formation of Spirocyclic Structure : The key step involves forming the spirocyclic ring structure, which may involve cyclization reactions.
  • Introduction of Hydroxyl Group : The hydroxyl group is introduced through specific reactions, such as oxidation or hydrolysis.
  • Esterification : The tert-butyl ester group is attached to the carboxylic acid moiety.

Specific Conditions and Reagents

  • Solvents : Dichloromethane, dimethyl sulfoxide.
  • Temperature and Atmosphere : Controlled temperatures and inert atmospheres are crucial to prevent oxidation.
  • Reagents : Various reagents are used depending on the specific step, such as oxidizing agents for introducing the hydroxyl group.

Chemical Reactions and Conditions

This compound can undergo various chemical reactions, including hydrolysis, esterification, and reactions with amines. The choice of reagents and reaction conditions is crucial for optimizing yields and minimizing side products.

Hydrolysis

  • Reaction Conditions : Aqueous conditions, often with a base like sodium hydroxide.
  • Outcome : Removal of the tert-butyl ester group to form the corresponding carboxylic acid.

Esterification

  • Reaction Conditions : Acidic conditions, often with a catalyst like sulfuric acid.
  • Outcome : Formation of esters from the carboxylic acid group.

Reactions with Amines

  • Reaction Conditions : Typically in a solvent like dichloromethane, with a base to facilitate the reaction.
  • Outcome : Formation of amides or other nitrogen-containing compounds.

Physical Characteristics

Property Value
Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1889166-57-7
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)9-14-13/h10,14,16H,4-9H2,1-3H3
Standard InChIKey SDHVLQXZMLGTBQ-UHFFFAOYSA-N

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of tert-butyl 3-hydroxy-1,8-diazaspiro[4

Biological Activity

Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest due to its unique spirocyclic structure, which is believed to influence its biological activity. This article explores the compound's chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1889166-57-7
  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • Purity : ≥ 97%

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of cancer therapy and neurodegenerative diseases. The compound's structural features suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance, derivatives of piperidine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit key enzymes involved in cancer progression.
    • It has been suggested that the spirocyclic structure enhances binding affinity to protein targets, improving therapeutic efficacy .
  • Case Studies :
    • In vitro studies demonstrated that related compounds exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
    • Structural modifications in similar compounds have led to improved interactions with IKKb, a protein implicated in cancer cell survival and proliferation .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also under investigation, particularly concerning Alzheimer's disease.

  • Enzyme Inhibition :
    • Preliminary findings suggest that the compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .
    • The structural characteristics may allow for enhanced brain penetration and activity against neurodegeneration .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in FaDu cells; better efficacy than bleomycin
Enzyme InhibitionPotential AChE and BuChE inhibition; may improve cognitive function
Structure-Activity RelationshipSpirocyclic structure enhances binding to protein targets

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via spirocyclic ring formation using tert-butyl carbamate intermediates. A key step involves nucleophilic substitution or cyclization under reflux conditions with anhydrous potassium carbonate in acetonitrile, as demonstrated in analogous spirocyclic systems . Critical parameters include reaction time (e.g., 6 hours for reflux), solvent purity, and stoichiometric control of reagents to minimize byproducts.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in tightly sealed containers under dry, inert conditions (2–8°C) to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture and strong acids/bases, which may cleave the Boc protecting group . Regularly monitor storage temperature and container integrity.

Q. What spectroscopic techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm spirocyclic structure and hydroxyl group presence (e.g., δ ~3.5–4.0 ppm for protons adjacent to oxygen).
  • FT-IR : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and hydroxyl (-OH) bands (~3200–3600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the tert-butyl group loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to assess melting behavior and HPLC purity assays (>98%) to rule out impurities. For solubility, employ phase-solubility studies in buffered solutions (pH 1–12) to map pH-dependent behavior . Cross-reference with computational models (e.g., COSMO-RS) for validation.

Q. What strategies optimize the stereoselective synthesis of the 3-hydroxy group in this spirocyclic system?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, use Sharpless epoxidation or enzymatic resolution to control hydroxyl stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry. Recent studies on analogous spirocycles highlight the efficacy of L-proline-derived catalysts for enantioselective cyclization .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer : The Boc group acts as a protecting amine, enabling selective functionalization at the 3-hydroxy position. For instance, it can be acylated or sulfonylated without affecting the amine. Deprotection (e.g., using TFA in DCM) reveals the secondary amine for further coupling reactions, as shown in anticonvulsant derivative syntheses .

Q. What are the implications of structural analogs (e.g., 8-methyl or fluorinated derivatives) on biological activity?

  • Methodological Answer : Modifications at the 3-hydroxy or diazaspiro positions alter pharmacokinetic properties. Fluorinated analogs (e.g., 4-fluorophenoxy derivatives) enhance blood-brain barrier penetration, as seen in anticonvulsant studies . Use SAR models to correlate substituent electronegativity/logP with activity.

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers mitigate risks associated with incomplete stability data (e.g., unknown decomposition products)?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Isolate degradation products via preparative TLC/HPLC and characterize them structurally. Establish in silico toxicity profiles using tools like Derek Nexus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.